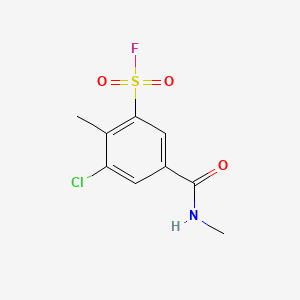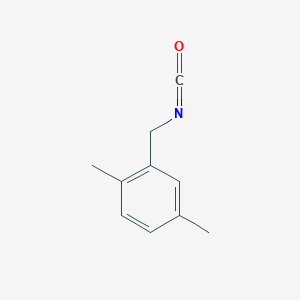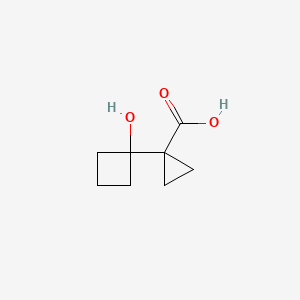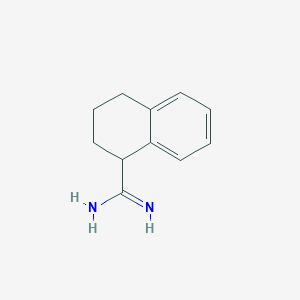
3-(1-methyl-1H-pyrazol-3-yl)alanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-methyl-1H-pyrazol-3-yl)alanine: is an organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing three carbon atoms and two adjacent nitrogen atoms. This particular compound features an alanine moiety substituted with a 1-methyl-1H-pyrazol-3-yl group, making it a unique and interesting molecule for various scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-methyl-1H-pyrazol-3-yl)alanine typically involves the cyclocondensation of hydrazine with a suitable carbonyl compound, followed by further functionalization to introduce the alanine moiety. One common method involves the reaction of 1-methyl-1H-pyrazole with an appropriate alanine derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(1-methyl-1H-pyrazol-3-yl)alanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of corresponding pyrazole carboxylic acids.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of halogenated pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-(1-methyl-1H-pyrazol-3-yl)alanine is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for various pyrazole-based ligands and catalysts used in organic synthesis .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has been investigated for its interactions with enzymes and receptors, making it a candidate for drug discovery and development .
Medicine: The compound’s unique structure allows it to be explored for therapeutic applications. It has shown promise in preliminary studies as an anti-inflammatory and antimicrobial agent .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and dyes. Its derivatives are employed in the formulation of pesticides and colorants .
Wirkmechanismus
The mechanism of action of 3-(1-methyl-1H-pyrazol-3-yl)alanine involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with active sites, modulating the activity of the target molecules. This interaction can lead to inhibition or activation of enzymatic pathways, resulting in the compound’s observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- 3-(1-methyl-1H-pyrazol-5-yl)alanine
- 3-(1-phenyl-1H-pyrazol-3-yl)alanine
- 3-(1-methyl-1H-pyrazol-4-yl)alanine
Comparison: 3-(1-methyl-1H-pyrazol-3-yl)alanine is unique due to the position of the methyl group on the pyrazole ring. This structural variation can influence its reactivity and biological activity compared to other similar compounds. For instance, the position of the substituent can affect the compound’s ability to interact with specific enzymes or receptors, leading to differences in its pharmacological properties .
Eigenschaften
Molekularformel |
C7H11N3O2 |
|---|---|
Molekulargewicht |
169.18 g/mol |
IUPAC-Name |
2-amino-3-(1-methylpyrazol-3-yl)propanoic acid |
InChI |
InChI=1S/C7H11N3O2/c1-10-3-2-5(9-10)4-6(8)7(11)12/h2-3,6H,4,8H2,1H3,(H,11,12) |
InChI-Schlüssel |
ANKMBGGGKCTTGK-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CC(=N1)CC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Methyl 2-Amino-2-(spiro[3.3]heptan-2-ylidene)acetate](/img/structure/B13620000.png)
![N-(3-(3-Propiolamidophenyl)-1H-pyrazol-5-yl)thieno[2,3-b]pyrazine-6-carboxamide](/img/structure/B13620002.png)

